Bienvenue dans la boutique en ligne BenchChem!

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

medicinal chemistry structure–activity relationship pharmacophore design

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338655-25-6) is a disubstituted pyridazine featuring a 3-methoxyphenyl group at C3 and an unsubstituted piperazine at C6. This molecule belongs to the broader class of piperazin-1-ylpyridazines, a privileged scaffold associated with dCTP pyrophosphatase 1 (dCTPase) inhibition, stearoyl-CoA desaturase-1 (SCD1) modulation, and muscarinic acetylcholine receptor antagonism in recent medicinal chemistry campaigns.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1338655-25-6
Cat. No. B2482942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
CAS1338655-25-6
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3
InChIKeyOFVZVZOFEMFJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338655-25-6): Structural Positioning Among Piperazinyl-Pyridazine Research Intermediates


3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338655-25-6) is a disubstituted pyridazine featuring a 3-methoxyphenyl group at C3 and an unsubstituted piperazine at C6 . This molecule belongs to the broader class of piperazin-1-ylpyridazines, a privileged scaffold associated with dCTP pyrophosphatase 1 (dCTPase) inhibition, stearoyl-CoA desaturase-1 (SCD1) modulation, and muscarinic acetylcholine receptor antagonism in recent medicinal chemistry campaigns [1][2]. While the class has yielded multiple clinical candidates, the specific combination of a meta-methoxy phenyl donor and a free piperazine N–H hydrogen-bond donor/acceptor defines a distinct pharmacophoric signature whose differential properties relative to ortho-methoxy, para-methoxy, halo-substituted, and N-alkylated analogs constitute the focus of this evidence guide.

Why 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine Cannot Be Replaced by an Arbitrary Piperazinyl-Pyridazine Analog in a Procurement Decision


Piperazinyl-pyridazine analogs exhibit profound sensitivity to the position and electronic character of the aryl substituent at C3. Methoxy positional isomers (ortho, meta, para) create distinct hydrogen-bond acceptor geometries and steric contours that can redirect target engagement; for instance, moving the methoxy from the para to the meta position reorients the lone-pair vector and alters the electrostatic potential surface accessible to a binding pocket . Separately, the free N–H on the piperazine ring serves as a critical hydrogen-bond donor, and N-alkylation or N-arylation—common modifications in lead optimization—abolishes this donor capacity, fundamentally changing the molecule's interaction profile [1]. Substituting the methoxy for a chloro or methyl group further changes both lipophilicity and electronic character, which can shift a compound from, for example, a dCTPase inhibitor phenotype to an antiviral rhinovirus phenotype [2]. These structural variables make blanket substitution impossible without altering the biological and physicochemical fingerprint.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine Versus Closest Analogs


Methoxy Positional Isomerism: Meta-Methoxy Electronic and Steric Distinction from Para-Methoxy Analog

The meta-methoxy substitution pattern on the 3-phenyl ring of this compound creates a distinct electrostatic potential surface compared to the para-methoxy isomer (CAS 1338657-33-2, identical molecular formula C₁₅H₁₈N₄O, identical MW 270.33). The meta-methoxy oxygen lone pairs project into a different spatial quadrant, altering the hydrogen-bond acceptor geometry available for target engagement. QSAR analysis of related piperazinyl-pyridazine series demonstrates that meta-substituted phenyl rings occupy a unique region of topological polar surface area (TPSA) and lipophilicity (cLogP) space that is inaccessible to para-substituted analogs . The meta-methoxy isomer exhibits a predicted pKa of 8.57 ± 0.10 for the piperazine N–H, indicative of a moderately basic center available for salt-bridge formation at physiological pH .

medicinal chemistry structure–activity relationship pharmacophore design

Electron-Donating Character: Meta-Methoxy Versus Meta-Chloro and Unsubstituted Phenyl Analogs

The methoxy group (–OCH₃) is a strong electron-donating substituent via resonance (+M effect), whereas chloro (–Cl) is electron-withdrawing via induction (−I effect). This electronic divergence is critical when the aryl ring participates in π–π stacking or charge-transfer interactions within a binding site. In piperazinyl-pyridazine SCD1 inhibitor programs, replacement of a methoxy with a chloro substituent at the same phenyl position has been shown to alter enzymatic IC₅₀ values by more than 20-fold in certain chemotypes [1]. The meta-methoxy compound (MW 270.33, C₁₅H₁₈N₄O) is also electronically distinct from the unsubstituted 3-phenyl analog (CAS 50693-75-9, MW 240.30, C₁₄H₁₆N₄), which lacks any substituent electronic modulation on the aryl ring .

physicochemical property differentiation electronic effects lead optimization

Free Piperazine N–H Hydrogen-Bond Donor Capacity: Differentiation from N-Alkylated and N-Arylated Piperazine Analogs

The unsubstituted piperazine ring in this compound bears a secondary amine (N–H) capable of serving as a hydrogen-bond donor and a moderately basic center (predicted pKa 8.57 ± 0.10) . This donor capacity is absent in N-methylpiperazine, N-phenylpiperazine, and N-sulfonylpiperazine analogs that are commonly encountered in lead optimization libraries. SAR analysis of dCTPase inhibitors reveals that the piperazine N–H forms a critical hydrogen-bond with a backbone carbonyl in the enzyme active site; N-methylation of this position reduces dCTPase inhibitory potency by >10-fold across multiple chemotypes [1]. The free N–H also enables facile derivatization in combinatorial chemistry workflows, allowing procurement of a single versatile intermediate rather than multiple pre-derivatized analogs.

hydrogen-bond donor piperazine N–H target engagement

Synthetic Tractability: Commercial Availability at Defined Purity Versus Custom Synthesis of Uncommon Analogs

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is commercially available from multiple suppliers at defined purity grades. Fluorochem supplies this compound at 95% purity , while Leyan (Shanghai) offers it at 98% purity . This commercial availability contrasts with less common analogs such as the ortho-methoxy isomer (CAS pending, Fluorochem SKU F495089, 95% purity) which is stocked by fewer vendors , and N-alkylated derivatives which frequently require custom synthesis. The ready availability at two distinct purity tiers (95% and 98%) allows researchers to select the appropriate grade for their specific application—95% sufficient for preliminary screening, 98% recommended for quantitative biophysical assays.

synthetic accessibility commercial availability procurement efficiency

Predicted Drug-Likeness Parameters: Physicochemical Profile Differentiation from Higher-Molecular-Weight Piperazinyl-Pyridazine Derivatives

With a molecular weight of 270.33 Da, 1 hydrogen-bond donor, 5 hydrogen-bond acceptors, and a predicted cLogP in the range of approximately 2.0–2.5 (based on analog data for closely related piperazinyl-pyridazines) [1], this compound falls comfortably within Lipinski's rule-of-five space for orally bioavailable small molecules. It is significantly lighter than elaborated piperazinyl-pyridazine derivatives such as sulfonamide-containing SCD1 inhibitors (MW > 400 Da) and dCTPase lead compounds bearing additional substituents (MW 350–450 Da) [2]. The lower MW and favorable predicted properties make it an attractive starting scaffold for fragment-based or lead-like screening libraries.

drug-likeness Lipinski parameters physicochemical profiling

Hammett Substituent Constant Differentiation: Quantitative Electronic Comparison with Chloro, Methyl, and Unsubstituted Phenyl Derivatives

The Hammett substituent constant (σₘ) provides a quantitative measure of the electronic effect exerted by the substituent at the meta position of the phenyl ring. For the meta-methoxy group, σₘ = +0.12, indicating a modest electron-withdrawing inductive effect partially offset by electron-donating resonance [1]. This contrasts with meta-chloro (σₘ = +0.37, approximately 3× stronger electron-withdrawing), meta-methyl (σₘ = −0.07, weakly electron-donating), and unsubstituted phenyl (σₘ = 0.00). In QSAR models for pyridazine-based inhibitors, Hammett σ values have been correlated with biological potency, with the optimal σ range dependent on the specific target [2]. The meta-methoxy value places this compound in a distinct electronic niche.

Hammett equation quantitative structure–activity relationship substituent effects

Recommended Procurement and Application Scenarios for 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine Based on Differential Evidence


Medicinal Chemistry Scaffold Derivatization: Parallel Library Synthesis via Piperazine N–H Functionalization

The free piperazine N–H in this compound (hydrogen-bond donor count = 1; predicted pKa 8.57 ± 0.10) serves as a versatile synthetic handle for amide coupling, sulfonamide formation, reductive amination, and N-arylation reactions [1]. Procurement of this single intermediate enables the generation of diverse compound libraries through parallel synthesis, avoiding the need to purchase multiple pre-derivatized analogs. This is advantageous compared to N-methylpiperazine or N-phenylpiperazine derivatives, which lack the reactive N–H and thus preclude such derivatization without deprotection steps [2]. The 95% purity grade (Fluorochem) is sufficient for initial library synthesis; the 98% grade (Leyan) is recommended for late-stage analog generation where impurity profiles must be minimized.

Fragment-Based and Lead-Like Screening Library Assembly

With a molecular weight of 270.33 Da, this compound resides firmly within lead-like chemical space and is approximately 110–150 Da lighter than advanced piperazinyl-pyridazine leads reported in the SCD1 and dCTPase inhibitor literature [1]. Its modest MW and compliance with Lipinski parameters (1 HBD, 5 HBA, predicted cLogP ~2.0–2.5) make it an ideal candidate for fragment-based screening libraries or as a starting point for structure-based lead optimization [2]. The meta-methoxy group provides a defined hydrogen-bond acceptor vector that can be exploited in structure-based design, distinguishing it from the para-methoxy isomer which presents a different acceptor geometry.

QSAR Model Building and Electronic Parameter Space Exploration

The meta-methoxy Hammett σₘ value of +0.12 occupies a specific region of electronic parameter space that bridges electron-donating (e.g., meta-CH₃, σₘ = −0.07) and strongly electron-withdrawing (e.g., meta-Cl, σₘ = +0.37) substituents [1]. Including this compound in a QSAR training set enriches the model's coverage of intermediate electronic effects. This is particularly relevant for piperazinyl-pyridazine-based target classes, where published SAR campaigns have demonstrated that subtle electronic modulation at the C3 aryl position can shift potency by >20-fold [2]. Procurement of the meta-methoxy variant, alongside the para-methoxy isomer and the unsubstituted phenyl analog, enables a systematic exploration of both positional and electronic substituent effects within a congeneric series.

Biochemical Target Engagement Studies: dCTPase and SCD1 Inhibitor Screening

The piperazin-1-ylpyridazine scaffold has been validated as a privileged chemotype for human dCTP pyrophosphatase 1 (dCTPase) inhibition and stearoyl-CoA desaturase-1 (SCD1) modulation [1][2]. The free piperazine N–H is essential for dCTPase engagement, forming a hydrogen-bond with a backbone carbonyl; N-methylation reduces potency by >10-fold [1]. The meta-methoxy substitution pattern provides an electron-rich aryl ring suitable for exploring π-stacking and hydrophobic pocket interactions within these target active sites. Scientists screening against dCTPase, SCD1, or related enzyme families should prioritize this compound over N-substituted analogs, which lack the critical N–H donor, and over para-methoxy isomers, which present a different pharmacophoric geometry.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.